

An In-depth Technical Guide to the Structure Elucidation of C₉H₈N₂O₄S

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Compound of Interest

Compound Name: C₉H₈N₂O₄S

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Abstract

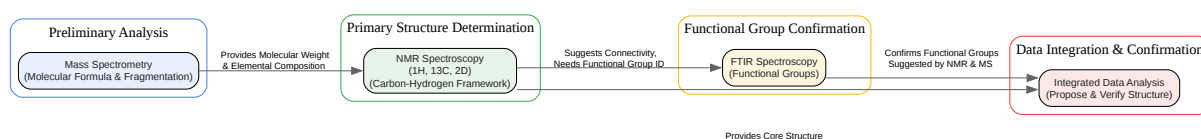
The molecular formula **C₉H₈N₂O₄S** represents a diverse landscape of potential chemical structures, many of which hold significant interest in medicinal chemistry and materials science. This guide provides a comprehensive, technically-driven framework for the elucidation of the precise atomic arrangement of a novel **C₉H₈N₂O₄S** compound. Moving beyond a simple recitation of analytical techniques, this document, authored from the perspective of a Senior Application Scientist, delves into the strategic integration of modern spectroscopic and spectrometric methods. It emphasizes the causality behind experimental choices, the establishment of self-validating protocols, and the authoritative grounding of data interpretation. Through a systematic workflow encompassing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, this guide equips researchers with the expertise to navigate the complexities of structural isomerism and confidently arrive at an unambiguous molecular structure.

Introduction: The Significance of the C₉H₈N₂O₄S Scaffold

The structural motif defined by the molecular formula **C₉H₈N₂O₄S** is frequently encountered in compounds with notable biological activity. The presence of nitrogen, oxygen, and sulfur atoms imparts a rich chemical functionality, often leading to interactions with biological targets. This scaffold is common in sulfonamides, a class of compounds known for their antibacterial properties. Furthermore, the inclusion of a nitro group can enhance the biological activity of molecules. The precise arrangement of these atoms is critical, as structural isomers with the same molecular formula can exhibit vastly different pharmacological and toxicological profiles. Therefore, a rigorous and systematic approach to structure elucidation is paramount in the development of safe and effective therapeutics.

The Elucidation Workflow: A Strategic Overview

The process of determining an unknown structure is a multi-step, iterative process. Each analytical technique provides a unique piece of the puzzle, and the true power lies in the synergistic integration of the data. Our approach is designed to be both efficient and exhaustive, ensuring a high degree of confidence in the final proposed structure.



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Caption: A logical workflow for the structure elucidation of a **C₉H₈N₂O₄S** compound.

Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

Causality: The first and most critical step is to confirm the molecular formula. High-Resolution Mass Spectrometry provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

- Sample Preparation: Dissolve approximately 1 mg of the **C9H8N2O4S** compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
- Instrument Parameters:
 - Ionization Mode: Positive and Negative ESI.
 - Mass Range: 50-1000 m/z.
 - Capillary Voltage: 2900 V.[\[1\]](#)
 - Sample Cone Voltage: 15 V.[\[1\]](#)
- Data Acquisition: Infuse the sample solution into the mass spectrometer.
- Data Analysis: Determine the monoisotopic mass from the resulting spectrum. Compare the experimental mass to the theoretical mass for **C9H8N2O4S** (240.02048 Da).[\[2\]](#)

Data Interpretation & Trustworthiness:

Parameter	Expected Value	Significance
Monoisotopic Mass	240.02048 Da [2]	Confirms the elemental composition of C9H8N2O4S.
[M+H] ⁺ Adduct	241.02776 m/z [2]	Provides evidence for the molecular ion in positive mode.
[M-H] ⁻ Adduct	239.01320 m/z [2]	Provides evidence for the molecular ion in negative mode.

The observation of these adducts with high mass accuracy (typically < 5 ppm error) provides a self-validating system for the molecular formula. Fragmentation patterns can also offer initial clues about the structure. For instance, the loss of NO₂ (46 Da) or SO₂ (64 Da) would suggest the presence of nitro and sulfonyl groups, respectively.[3][4]

Unveiling the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of proton and carbon signals and the establishment of connectivity.

¹H NMR: Probing the Proton Environment

Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the **C₉H₈N₂O₄S** compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Instrument: 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Analysis: Integrate the signals to determine the relative number of protons. Analyze chemical shifts and coupling patterns to infer the local electronic environment and neighboring protons.

Expected ¹H NMR Spectral Features for a Potential **C₉H₈N₂O₄S** Isomer (e.g., a substituted benzenesulfonamide):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Rationale
6.5 - 8.5	Multiplets	4H	Aromatic Protons	Protons on a substituted benzene ring are deshielded and typically appear in this region.[5][6][7]
~11.0	Singlet	1H	-SO ₂ NH- Proton	The proton on the sulfonamide nitrogen is acidic and often appears as a broad singlet at a downfield chemical shift.[8][9]
3.0 - 4.0	Varies	2H	-CH ₂ - Protons	Protons on a carbon adjacent to an electron-withdrawing group (e.g., a carbonyl or sulfonyl group).
~10.0	Singlet	1H	-COOH Proton	The carboxylic acid proton is highly deshielded and often appears as a broad singlet.

¹³C NMR: Mapping the Carbon Framework

Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample as for ^1H NMR.
- Instrument: 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire a proton-decoupled ^{13}C spectrum.
- Data Analysis: Count the number of unique carbon signals and analyze their chemical shifts to identify different types of carbon atoms.

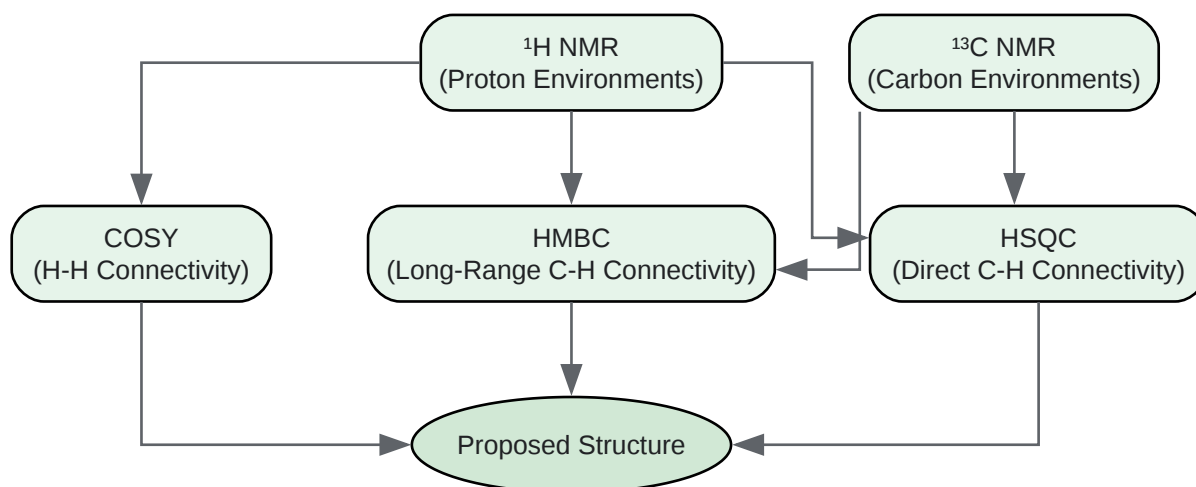
Expected ^{13}C NMR Spectral Features:

Chemical Shift (ppm)	Assignment	Rationale
120 - 150	Aromatic Carbons	Carbons within the benzene ring.[5][6] The presence of a nitro group can cause a downfield shift.[1]
~170	Carbonyl Carbon	The carbon of a carboxylic acid or amide group.[1]
40 - 60	Aliphatic Carbon	The $-\text{CH}_2-$ carbon.

2D NMR: Connecting the Pieces

Causality: While 1D NMR provides information about individual atoms, 2D NMR experiments reveal how these atoms are connected.

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together larger structural fragments.



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Caption: Integration of 1D and 2D NMR data for structure elucidation.

Functional Group Confirmation: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and sensitive method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. This technique serves to confirm the functional groups inferred from MS and NMR data.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

- Sample Preparation: Place a small amount of the solid **C₉H₈N₂O₄S** compound directly on the ATR crystal.
- Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
- Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Key IR Absorption Frequencies for **C₉H₈N₂O₄S**:

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3400-3200	-NH (Sulfonamide)	N-H Stretch[8]
3300-2500	-OH (Carboxylic Acid)	O-H Stretch
~1700	C=O (Carboxylic Acid)	C=O Stretch
1550-1475 & 1360-1290	-NO ₂ (Nitro Group)	Asymmetric & Symmetric N-O Stretch
1350-1310 & 1160-1140	-SO ₂ - (Sulfonamide)	Asymmetric & Symmetric S=O Stretch[8]

The presence of these characteristic bands provides strong, self-validating evidence for the key functional groups within the **C₉H₈N₂O₄S** molecule.

Data Integration and Structure Verification

The final and most critical phase is the integration of all spectroscopic and spectrometric data to propose a definitive structure. This process involves:

- Proposing a Structure: Based on the carbon-hydrogen framework established by NMR, the functional groups identified by FTIR, and the molecular formula confirmed by HRMS, propose a candidate structure. For **C₉H₈N₂O₄S**, a likely candidate is 2-((4-nitrophenyl)sulfonamido)acetic acid.
- Verifying the Structure: Systematically check that the proposed structure is consistent with all of the acquired data.
 - Does the proposed structure have the correct molecular formula and mass?
 - Does the number of signals and their chemical shifts in the ¹H and ¹³C NMR spectra match the proposed structure?
 - Are the coupling patterns in the ¹H NMR spectrum consistent with the proposed connectivity?
 - Do the 2D NMR correlations support the proposed structure?

- Are all the major absorption bands in the FTIR spectrum accounted for by the functional groups in the proposed structure?
- Considering Isomers: Deliberately consider alternative isomers and use the collected data to definitively rule them out. For example, if the aromatic protons appear as two doublets, this would suggest a para-substituted benzene ring, helping to exclude ortho and meta isomers. [\[10\]](#)

Conclusion: A Pathway to Unambiguous Structure Elucidation

The elucidation of the structure of a novel compound such as one with the formula **C₉H₈N₂O₄S** is a systematic process that relies on the strategic application of modern analytical techniques. By following the workflow outlined in this guide—from the foundational confirmation of the molecular formula by HRMS, through the detailed mapping of the molecular framework by NMR, to the confirmation of functional groups by FTIR—researchers can confidently and unambiguously determine the correct chemical structure. This rigorous, evidence-based approach is essential for advancing drug discovery and development, ensuring that the properties and activities of a compound are correctly attributed to its precise molecular architecture.

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